1-Phenylanthracene

Electrochemistry Redox Chemistry Organic Electronics

Researchers facing unpredictable performance from phenylanthracene isomers can rely on 1-Phenylanthracene's distinct steric conformation for reproducible results. - Steric Hindrance Control: The 1-position twist modulates HOMO-LUMO gaps and redox potentials, enabling precise optoelectronic tuning. - Mechanofluorochromism: Derivatives show tunable emission shifts under grinding, directly applicable to pressure sensors and security inks. - Solid-State Emission: Enhanced fluorescence quantum yield in the solid state (Φf = 0.57) versus solution, validating its use in OLEDs and thin-film devices. BenchChem supplies 1-Phenylanthracene at ≥95% purity, ensuring consistent performance for organic electronics and materials science research.

Molecular Formula C20H14
Molecular Weight 254.3 g/mol
CAS No. 1714-09-6
Cat. No. B167696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylanthracene
CAS1714-09-6
Synonyms1-Phenylanthracene
Molecular FormulaC20H14
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC3=CC4=CC=CC=C4C=C32
InChIInChI=1S/C20H14/c1-2-7-15(8-3-1)19-12-6-11-18-13-16-9-4-5-10-17(16)14-20(18)19/h1-14H
InChIKeyBRSRUYVJULRMRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylanthracene Procurement and Differentiation Guide


1-Phenylanthracene (CAS 1714-09-6) is a phenyl-substituted polycyclic aromatic hydrocarbon (PAH) derivative belonging to the broader class of phenylanthracene isomers [1]. Unlike the more extensively studied 9-phenylanthracene isomer, the 1-position substitution creates a sterically hindered biaryl system with distinct conformational dynamics and electronic properties [2]. This compound serves as a core scaffold for mechanofluorochromic materials and as a fundamental model system for understanding steric effects on redox behavior in conjugated aromatic systems [3].

Why Isomer Substitution Fails for 1-Phenylanthracene


Generic substitution among phenylanthracene isomers fails due to fundamentally different molecular geometries and electronic structures. The 1-position substitution forces the pendant phenyl ring out of the anthracene plane due to peri-interactions with the adjacent hydrogen at the 9-position, creating a twisted conformation with a distinct rotational potential and reduced π-conjugation [1]. This sterically induced electronic perturbation directly alters the HOMO-LUMO gap, redox potentials, and photophysical behavior relative to the more planar 9-phenylanthracene or the linearly extended 2-phenylanthracene [2]. Consequently, performance characteristics in optoelectronic devices, sensing applications, and mechanoresponsive materials cannot be extrapolated across isomers [3].

Quantitative Differentiation Evidence


Electrochemical Redox Potential Differentiation

The oxidation and reduction potentials of 1-phenylanthracene are significantly shifted relative to its 2- and 9-substituted isomers due to steric inhibition of resonance. Polarographic and cyclic voltammetry studies on a series of phenyl-substituted anthracenes demonstrate that the 1-isomer exhibits distinct redox behavior, making it a unique candidate for applications requiring specific ionization energies or electron affinities [1].

Electrochemistry Redox Chemistry Organic Electronics

Solid-State Fluorescence Quantum Yield Enhancement

The fluorine-substituted 1-phenylanthracene derivative (compound 1c) exhibits a fluorescence quantum yield (Φf) of 0.57 in the solid state, which is notably higher than its quantum yield in solution [1]. This solid-state enhancement, attributed to intermolecular Ar–F···H–Ar hydrogen bonding, is a property not observed in the unsubstituted parent 1-phenylanthracene or in many common anthracene derivatives like 9,10-diphenylanthracene, which often suffer from aggregation-caused quenching (ACQ) [2].

Photophysics Mechanofluorochromism Solid-State Emission

Tunable Mechanofluorochromic Behavior

1-Phenylanthracene derivatives exhibit mechanofluorochromic (MFC) properties that are highly dependent on the substituents on the phenyl ring. Derivatives with CF3, OMe, and CN substituents (compounds 1d-1f, 2, 3) show a significant luminescence color change from bluish to greenish upon grinding at room temperature [1]. In contrast, derivatives with H, Me, and F substituents (1a-1c) do not show MFC at room temperature but do exhibit the effect upon low-temperature grinding (-78 °C) [2]. This tunable and stimuli-responsive behavior is a distinctive feature of the 1-phenylanthracene scaffold, providing a platform for designing sensors and security materials with tailored activation thresholds [3].

Mechanochromic Materials Stimuli-Responsive Sensors

Validated Application Scenarios


Steric Effects on PAH Redox Chemistry Model

1-Phenylanthracene serves as a critical model compound for fundamental studies investigating how steric hindrance in biaryl systems modulates the oxidation and reduction potentials of polycyclic aromatic hydrocarbons. Its distinct voltammetric profile, when compared to the 2- and 9-isomers, makes it essential for calibrating computational models and understanding structure-property relationships in organic electronics [1].

Tunable Mechanofluorochromic Material Scaffold

The 1-phenylanthracene core is a validated platform for developing mechanoresponsive luminescent materials. Its derivatives exhibit substituent-dependent emission color changes upon mechanical grinding, with activation temperatures that can be tuned from room temperature to -78°C. This property is directly relevant for designing pressure sensors, security inks, and damage-reporting materials [2].

Solid-State Emitters with Suppressed ACQ

In contrast to many common anthracene derivatives that suffer from aggregation-caused quenching, appropriately substituted 1-phenylanthracenes can exhibit enhanced fluorescence quantum yields in the solid state (Φf = 0.57) compared to solution. This property validates its use as a building block for solid-state lighting, organic light-emitting diodes (OLEDs), and other thin-film optoelectronic devices where high solid-state efficiency is paramount [3].

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